2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine
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Overview
Description
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a synthetic organic compound that features a piperazine ring substituted with a 2,4-difluorophenyl group and an ethylpyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using 2,4-difluorobenzyl chloride as a starting material.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is attached through nucleophilic aromatic substitution reactions, typically involving ethylpyrimidin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated synthesis processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylpiperazine: Shares the piperazine and difluorophenyl moieties but lacks the pyrimidine ring.
N-Ethylpyrimidin-4-amine: Contains the pyrimidine ring but lacks the piperazine and difluorophenyl groups.
Uniqueness
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is unique due to its combination of a piperazine ring, a 2,4-difluorophenyl group, and an ethylpyrimidin-4-amine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5/c1-2-20-16-5-6-21-17(22-16)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPFUVJIMXJTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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